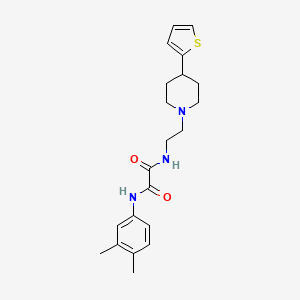

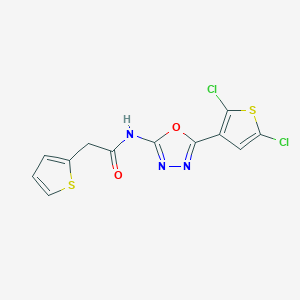

Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a furan ring, a quinoline ring, and a piperidine ring . The furan ring is a 5-membered heterocyclic, oxygen-containing, unsaturated ring compound . The quinoline ring is a nitrogen-containing heterocyclic compound . The piperidine ring is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions. For instance, the synthesis of polysubstituted furans has been reported via a catalyst-free, one-pot multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . Similarly, the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the furan, quinoline, and piperidine rings, along with the methanone functional group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For instance, furan compounds have been reported to undergo various reactions, including heterocyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, furan is a volatile liquid with a boiling point of 31.36°C and a melting point of -85.6°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has shown innovative approaches to synthesizing compounds with the furan and quinoline moieties, highlighting their potential in creating biologically active compounds. For instance, one study explores the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, showcasing an unprecedented [2+3] photoaddition method that enhances the yield and efficiency of synthesizing complex organic structures involving furan and quinoline components (Suginome, Seko, Konishi, & Kobayashi, 1991). Additionally, the synthesis of bis-benzoquinoline derivatives through the ring-opening of furan, catalyzed by iodine, illustrates the versatility of furan compounds in organic synthesis, opening new pathways for the development of pharmaceuticals and materials (Chen, Li, Liu, & Wang, 2013).

Antimicrobial and Antioxidant Activities

Furan and quinoline derivatives have demonstrated significant antimicrobial and antioxidant activities, making them promising candidates for the development of new therapeutic agents. A study on novel furan/benzofuran coupled quinoline hybrids shows good DPPH radical and hydrogen peroxide scavenging activity, indicating potent antioxidant properties. These compounds also exhibited strong activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Rajpurohit, Satyanarayan, Patil, Mahadevan, & Adarsha, 2017).

Application in Material Science

The versatility of furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone extends to material science, where its derivatives have been explored for corrosion inhibition and as building blocks for polymers. For example, a study on the prevention of corrosion on mild steel in an acidic medium by a novel organic compound derived from furan showcases its efficacy in protecting industrial materials, indicating the compound's potential in material preservation and engineering applications (Singaravelu & Bhadusha, 2022).

Enzymatic Applications and Biomass Conversion

The conversion of biomass into valuable chemicals has also been a focus, with furan derivatives playing a key role. Research into the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical, highlights the potential of furan derivatives in sustainable chemistry and the production of eco-friendly materials (Dijkman, Groothuis, & Fraaije, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” could include further studies on its synthesis, characterization, and potential applications. For instance, it could be interesting to explore its potential as a therapeutic agent, given the biological activities reported for some furan and quinoline derivatives .

Eigenschaften

IUPAC Name |

furan-3-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-19(15-8-12-23-13-15)21-10-6-16(7-11-21)24-17-5-1-3-14-4-2-9-20-18(14)17/h1-5,8-9,12-13,16H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNKZMIHUWCQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2979612.png)

![3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2979614.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B2979618.png)

![methyl 2-(1-chloroisoquinoline-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2979621.png)

![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(4-chlorophenyl)piperazino]-2-propen-1-one](/img/structure/B2979623.png)

![3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2979624.png)

![7-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-1,3-dimethyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2979631.png)